6-Fluoro-3-iodo-1H-pyrazolo[3,4-b]pyridine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H3FIN3 |
|---|---|
Molecular Weight |
263.01 g/mol |
IUPAC Name |
6-fluoro-3-iodo-2H-pyrazolo[3,4-b]pyridine |
InChI |
InChI=1S/C6H3FIN3/c7-4-2-1-3-5(8)10-11-6(3)9-4/h1-2H,(H,9,10,11) |
InChI Key |
RIUBTBMBTSLUAO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC2=NNC(=C21)I)F |
Origin of Product |
United States |
Mechanistic Insights and Theoretical Investigations of 6 Fluoro 3 Iodo 1h Pyrazolo 3,4 B Pyridine Reactivity
Computational Chemistry and Electronic Structure Studies
Computational chemistry provides a powerful lens for examining the intrinsic properties of 6-Fluoro-3-iodo-1H-pyrazolo[3,4-b]pyridine, offering insights into its electronic structure and reactivity that are complementary to experimental observations. These theoretical approaches allow for a detailed understanding of the molecule's behavior at an atomic level.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. researchgate.net Within the framework of DFT, global and local reactivity descriptors can be calculated to predict and rationalize the chemical behavior of a molecule. scielo.org.mxscielo.org.mx These descriptors, including chemical potential (μ), hardness (η), softness (S), and the electrophilicity index (ω), provide quantitative measures of a molecule's stability and reactivity. researchgate.netscielo.org.mx
For this compound, the presence of highly electronegative fluorine and iodine atoms significantly influences its electronic properties. The fluorine atom, a strong electron-withdrawing group, is expected to lower the energy of the molecular orbitals, increase the ionization potential, and enhance the global hardness of the molecule. Conversely, the iodo group, being a large and polarizable atom, introduces a site susceptible to both electrophilic and nucleophilic attack, a feature that can be quantified using local reactivity descriptors like the Fukui function. The Fukui function identifies the regions in a molecule that are most likely to undergo nucleophilic, electrophilic, or radical attack. scielo.org.mx DFT calculations would likely pinpoint the carbon atom bearing the iodine (C3) as a primary site for electrophilic attack and subsequent functionalization, a common reaction pathway for iodo-substituted heterocycles.
Table 1: Predicted Influence of Substituents on DFT Reactivity Descriptors for this compound
| Descriptor | Definition | Predicted Influence of 6-Fluoro Group | Predicted Influence of 3-Iodo Group |
| Ionization Potential (I) | Energy required to remove an electron | Increase | Decrease (relative to H) |
| Electron Affinity (A) | Energy released when an electron is added | Increase | Increase |
| Global Hardness (η) | Resistance to change in electron distribution | Increase | Decrease |
| Electrophilicity Index (ω) | Measure of electrophilic power | Increase | Increase |
| Fukui Function (f(r)) | Indicates local reactivity | Modifies electron density across the ring | Highlights C3 position as reactive site |
This table is a predictive representation based on established chemical principles of substituent effects.
Molecular orbital (MO) analysis, particularly of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding a molecule's reactivity. The energy and distribution of these frontier orbitals dictate how the molecule interacts with other chemical species. For this compound, the HOMO is expected to have significant contributions from the electron-rich pyrazole (B372694) ring and the iodine atom, while the LUMO is likely distributed over the fused aromatic system, influenced by the electron-withdrawing fluorine atom.
A key non-covalent interaction involving this molecule is halogen bonding. This occurs when an electrophilic region, known as a σ-hole, on the halogen atom (iodine) interacts with a nucleophile. researchgate.net Crystal structure analyses of the related compound, 3-iodo-1H-pyrazolo[3,4-b]pyridine, reveal the presence of C—I···N halogen bonds that link molecules into chains, contributing to the stability of the crystal lattice. nih.govresearchgate.netnih.gov
The introduction of a fluorine atom at the 6-position is predicted to significantly enhance the strength of this halogen bond. researchgate.net Fluorine's high electronegativity withdraws electron density from the aromatic ring system, which in turn increases the magnitude of the positive electrostatic potential (the σ-hole) on the covalently bonded iodine atom. researchgate.net This makes the iodine a stronger halogen bond donor, leading to more robust and directional intermolecular interactions, a property that is highly valuable in crystal engineering and materials science. researchgate.net
Elucidation of Reaction Pathways and Transition States
The 1H-pyrazolo[3,4-b]pyridine scaffold can be synthesized through various strategies, often involving the construction of the pyridine (B92270) ring onto a pre-existing pyrazole core. mdpi.com Common methods include the Gould-Jacobs reaction, which utilizes aminopyrazoles and diethyl 2-(ethoxymethylene)malonate, or multicomponent reactions that combine an aminopyrazole, an aldehyde, and a compound with an active methylene (B1212753) group. mdpi.comnih.gov The specific substitution pattern of this compound would be achieved by using appropriately substituted starting materials.
The primary utility of this compound in synthetic chemistry lies in its capacity to serve as a versatile intermediate for further diversification. The carbon-iodine bond is a key functional handle for a wide array of transition-metal-catalyzed cross-coupling reactions. These reactions provide powerful methods for forming new carbon-carbon and carbon-heteroatom bonds.
Table 2: Potential Cross-Coupling Reactions at the C3-Iodo Position
| Reaction Name | Coupling Partner | Bond Formed | Typical Catalyst |
| Suzuki Coupling | Organoboron Reagent (e.g., boronic acid) | C-C | Palladium |
| Sonogashira Coupling | Terminal Alkyne | C-C (sp) | Palladium/Copper |
| Heck Coupling | Alkene | C-C (sp²) | Palladium |
| Buchwald-Hartwig Amination | Amine | C-N | Palladium |
| Stille Coupling | Organotin Reagent | C-C | Palladium |
Theoretical studies can elucidate the detailed mechanisms of these transformations by mapping the potential energy surface of the reaction. Computational methods are employed to locate the structures and energies of reactants, intermediates, transition states, and products. nih.gov This allows for the calculation of activation barriers, providing insights into reaction kinetics and selectivity. For instance, DFT calculations could be used to model the oxidative addition of the C-I bond to a palladium(0) catalyst, the rate-determining step in many cross-coupling cycles, and to understand how the electronic effects of the 6-fluoro substituent influence this process.
Spectroscopic Analysis Methodologies for Structural Elucidation
The definitive confirmation of the structure of this compound relies on a combination of modern spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds in solution. ipb.pt For this compound, a full suite of 1D (¹H, ¹³C, ¹⁹F) and 2D NMR experiments would be required for unambiguous assignment.
The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the N-H proton of the pyrazole ring. The chemical shifts and coupling patterns provide information about the electronic environment and connectivity of the protons. The fluorine atom at the 6-position will induce splitting in the signals of nearby protons, particularly H5, resulting in characteristic doublet or doublet of doublets patterns.
The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The carbon atoms directly bonded to fluorine (C6) or iodine (C3) will exhibit characteristic chemical shifts and, in the case of C6, a large one-bond carbon-fluorine coupling constant (¹JCF).
Two-dimensional (2D) NMR techniques are essential for confirming the complex structure. nih.gov
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is crucial for establishing the connectivity of the entire molecular framework and confirming the positions of the substituents. nih.gov
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons).
NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space proximity of protons, helping to confirm spatial relationships within the molecule.
Table 3: Predicted ¹H and ¹³C NMR Data for this compound
| Position | Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |
| 1 | N-H | 13.0 - 14.0 | broad singlet | - |
| 4 | C-H | 7.9 - 8.2 | doublet of doublets | J(H4,H5), J(H4,F6) |
| 5 | C-H | 7.2 - 7.5 | doublet of doublets | J(H5,H4), J(H5,F6) |
| 3 | C | 80 - 90 | singlet | - |
| 3a | C | 145 - 150 | singlet | - |
| 4 | C | 125 - 130 | doublet | J(C4,F6) |
| 5 | C | 110 - 115 | doublet | J(C5,F6) |
| 6 | C | 158 - 162 | doublet | J(C6,F6) ~ 240-260 |
| 7a | C | 140 - 145 | singlet | - |
Note: Predicted values are estimates based on data for analogous compounds and known substituent effects. Actual values may vary depending on solvent and experimental conditions.
Mass spectrometry (MS) is an analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound, confirming its elemental composition, and offers structural information through the analysis of fragmentation patterns. researchgate.net
For this compound (C₆H₃FIN₃), the calculated monoisotopic mass is 262.94 g/mol . High-resolution mass spectrometry (HRMS) would be used to confirm this exact mass, which validates the molecular formula.
The fragmentation pattern in electron ionization (EI-MS) can provide valuable structural information. The molecular ion peak ([M]⁺) would be observed at m/z ≈ 263. A characteristic and often prominent fragmentation pathway for iodo-aromatic compounds is the homolytic cleavage of the weak carbon-iodine bond, leading to the loss of an iodine radical (I•, 127 Da). researchgate.net This would produce a significant fragment ion at m/z ≈ 136. Subsequent fragmentation could involve the sequential loss of neutral molecules like hydrogen cyanide (HCN, 27 Da) from the pyrazole and pyridine rings, a common fragmentation pathway for nitrogen-containing heterocyclic compounds. researchgate.net
Table 4: Predicted Mass Spectrometry Fragments for this compound
| m/z (approx.) | Ion Formula | Description |
| 263 | [C₆H₃FIN₃]⁺ | Molecular Ion ([M]⁺) |
| 136 | [C₆H₃FN₃]⁺ | Loss of Iodine radical ([M-I]⁺) |
| 109 | [C₅H₂FN₂]⁺ | Loss of HCN from [M-I]⁺ |
| 82 | [C₄HF]⁺ | Loss of second HCN from [C₅H₂FN₂]⁺ |
Infrared (IR) Spectroscopy for Functional Group Identification
The N-H stretching vibration of the pyrazole ring is typically observed in the region of 3400-3100 cm⁻¹. The exact position of this band can be influenced by hydrogen bonding, which is expected in the solid state. Aromatic C-H stretching vibrations are anticipated to appear around 3100-3000 cm⁻¹. The fingerprint region, which is rich in information, would contain the stretching vibrations for the C=C and C=N bonds of the fused aromatic rings, typically occurring in the 1650-1450 cm⁻¹ range. The C-F stretching vibration is expected to produce a strong absorption band in the 1250-1020 cm⁻¹ region. The C-I stretching vibration is found at lower wavenumbers, generally in the range of 600-500 cm⁻¹.
Table 1: Predicted Infrared (IR) Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| N-H (pyrazole) | Stretching | 3400-3100 |
| C-H (aromatic) | Stretching | 3100-3000 |
| C=C / C=N (ring) | Stretching | 1650-1450 |
| C-F | Stretching | 1250-1020 |
| C-I | Stretching | 600-500 |
X-ray Crystallography for Solid-State Structure Determination
To date, the specific crystal structure of this compound has not been reported in publicly accessible crystallographic databases. However, the crystal structure of the closely related compound, 3-Iodo-1H-pyrazolo[3,4-b]pyridine, provides significant insights into the likely solid-state conformation and intermolecular interactions. nih.govresearchgate.net
The crystallographic data for 3-Iodo-1H-pyrazolo[3,4-b]pyridine reveals a monoclinic crystal system. nih.gov The molecule is essentially planar, with a very small dihedral angle between the pyridine and pyrazole rings. nih.govresearchgate.net In the crystal lattice, molecules form inversion dimers through N—H···N hydrogen bonds. nih.govresearchgate.net These dimers are further linked into zigzag chains by C—I···N halogen bonds. nih.govresearchgate.net The packing is also stabilized by π–π stacking interactions. nih.govresearchgate.net
Table 2: Crystallographic Data for the Related Compound 3-Iodo-1H-pyrazolo[3,4-b]pyridine
| Parameter | Value |
| Chemical Formula | C₆H₄IN₃ |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.7999 (13) |
| b (Å) | 7.7939 (9) |
| c (Å) | 17.406 (2) |
| β (°) | 101.748 (2) |
| Volume (ų) | 1434.5 (3) |
| Z | 8 |
Data obtained from the crystallographic study of 3-Iodo-1H-pyrazolo[3,4-b]pyridine. nih.gov
Tautomeric Equilibria and Conformational Analysis
The pyrazolo[3,4-b]pyridine scaffold can exist in different tautomeric forms, primarily the 1H- and 2H-tautomers, where the proton is located on the N1 or N2 atom of the pyrazole ring, respectively. For the parent pyrazolo[3,4-b]pyridine and its derivatives, theoretical calculations have consistently shown that the 1H-tautomer is significantly more stable than the 2H-tautomer. nih.gov This preference is attributed to the electronic arrangement and aromaticity of the fused ring system.
In the case of this compound, it is highly probable that the 1H-tautomer is the predominant, if not exclusive, form in both the solid state and in solution. The substituents at the 3 and 6 positions are not expected to alter this inherent stability preference of the core scaffold.
Strategic Role and Applications in Advanced Chemical Synthesis
6-Fluoro-3-iodo-1H-pyrazolo[3,4-b]pyridine as a Versatile Building Block
This compound is a highly versatile building block for the synthesis of complex organic molecules. Its versatility is derived from the distinct chemical reactivity of its substituent groups, which allows for a stepwise and controlled introduction of various functionalities. The pyrazolo[3,4-b]pyridine core itself is a key structural motif in many biologically active compounds, including kinase inhibitors.
The strategic placement of the iodo and fluoro groups, along with the reactive N-H of the pyrazole (B372694) ring, offers three potential sites for modification:
The C3-Iodo Group: The carbon-iodine bond is the most reactive site for transition-metal-catalyzed cross-coupling reactions. This allows for the introduction of a wide array of substituents at the 3-position of the pyrazolopyridine core.
The C6-Fluoro Group: The carbon-fluorine bond is significantly stronger and less reactive than the carbon-iodine bond. It is generally inert to the conditions used for palladium-catalyzed cross-coupling at the C3 position. However, it can be displaced under specific nucleophilic aromatic substitution (SNAr) conditions, providing a secondary route for functionalization. The fluorine atom also modulates the electronic properties of the pyridine (B92270) ring and can be a beneficial feature for biological activity.
The N1-H Group: The pyrazole nitrogen can be alkylated or arylated to introduce further diversity and modulate the physicochemical properties of the resulting molecules.
This trifecta of reactive sites allows chemists to employ this compound as a linchpin in combinatorial chemistry and fragment-based drug discovery, enabling the rapid generation of libraries of analogues for structure-activity relationship (SAR) studies.
Scaffold Transformation and Ring System Modifications
While the primary utility of this compound lies in its role as a scaffold for derivatization, the potential for transformation of the core ring system itself is an area of synthetic interest. Methodologies such as addition of nucleophile, ring-opening, and ring-closing (ANRORC) mechanisms have been reported in the synthesis of pyrazolo[3,4-b]pyridines, suggesting the theoretical possibility of such transformations. researchgate.net For instance, cleavage of the pyridine or pyrazole ring could potentially lead to the formation of novel, highly functionalized monocyclic or alternative fused heterocyclic systems.
However, specific examples of scaffold transformations commencing from a pre-formed this compound are not extensively documented in the reviewed literature. The inherent stability of the aromatic pyrazolopyridine core makes such transformations challenging. Future research may explore reactions such as reductive or oxidative ring cleavage, or rearrangements under photochemical or high-temperature conditions, to expand the synthetic utility of this scaffold into new chemical spaces.
Integration into Multi-Step Synthetic Sequences for Complex Molecules
The true value of this compound is realized in its seamless integration into multi-step synthetic sequences for the construction of complex, high-value molecules. Its pre-functionalized nature allows it to be introduced at various stages of a synthetic route, serving as a cornerstone upon which molecular complexity is built.
A prime example of this is in the synthesis of kinase inhibitors. The pyrazolo[3,4-b]pyridine core is a well-established pharmacophore that can effectively mimic the hinge-binding region of ATP in many kinases. A general synthetic strategy involves:
Initial Cross-Coupling: A palladium-catalyzed cross-coupling reaction, such as a Suzuki or Sonogashira reaction, is performed at the C3-iodo position to introduce a key pharmacophoric element.
N-Alkylation/Arylation: The pyrazole nitrogen is subsequently functionalized to introduce another point of diversity or to modulate solubility and other drug-like properties.
Further Functionalization (optional): If desired, the C6-fluoro group can be targeted for SNAr displacement in a later step to introduce a final substituent.
This stepwise approach, enabled by the differential reactivity of the functional groups on the starting building block, is a powerful strategy for the synthesis of complex drug candidates.
Chemo-, Regio-, and Stereoselective Synthesis of Novel Heterocyclic Derivatives
The predictable and distinct reactivity of the iodo and fluoro substituents on the this compound scaffold is the foundation for highly chemo- and regioselective synthetic transformations. The significantly weaker C-I bond compared to the C-F bond allows for selective functionalization at the C3 position using a variety of palladium-catalyzed cross-coupling reactions, leaving the C6-fluoro group intact.
This high degree of chemoselectivity has been demonstrated for a range of palladium-catalyzed reactions on 3-iodo-1H-pyrazolo[3,4-b]pyridine systems. researchgate.netresearchgate.net These reactions are pivotal for creating carbon-carbon and carbon-heteroatom bonds, which are fundamental in the construction of complex organic molecules.
Table 1: Palladium-Catalyzed Cross-Coupling Reactions at the C3-Position
| Reaction Name | Coupling Partner | Bond Formed | Catalyst/Conditions | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura Coupling | Boronic acids/esters | C-C (Aryl/Vinyl) | Pd catalyst (e.g., Pd(OAc)2), base | researchgate.netwikipedia.orgresearchgate.netorganic-chemistry.org |
| Sonogashira Coupling | Terminal alkynes | C-C (Alkynyl) | Pd catalyst, Cu(I) co-catalyst, base | researchgate.netbeilstein-journals.orgwikipedia.orgorganic-chemistry.orgresearchgate.netlibretexts.org |
| Heck Coupling | Alkenes | C-C (Alkenyl) | Pd catalyst, base | researchgate.netwikipedia.orgorganic-chemistry.org |
| Buchwald-Hartwig Amination | Amines | C-N | Pd catalyst, ligand, base | wikipedia.orgnih.govlibretexts.orgrsc.orgprinceton.edu |
These methodologies allow for the precise and predictable introduction of a vast array of substituents at the C3 position, which is crucial for exploring the chemical space around the pyrazolo[3,4-b]pyridine core. The regioselectivity is consistently high, with reactions occurring exclusively at the more reactive C3-iodo position under standard cross-coupling conditions. Stereoselectivity can also be controlled in reactions such as the Heck coupling, which typically proceeds with trans selectivity. organic-chemistry.org
Applications in Scaffold Hopping and Lead Optimization (Methodological Focus)
In medicinal chemistry, scaffold hopping is a powerful strategy used to identify novel molecular frameworks with similar biological activity to a known active compound but with improved properties such as potency, selectivity, or pharmacokinetics. The pyrazolo[3,4-b]pyridine core is an excellent candidate for such endeavors due to its ability to act as a bioisostere for other heterocyclic systems, such as purines or indazoles.
This compound serves as an ideal starting point for scaffold hopping and lead optimization campaigns with a clear methodological focus:
Core Scaffold Introduction: The pyrazolo[3,4-b]pyridine core is introduced as a novel scaffold to mimic the biological interactions of a known pharmacophore.
Vectorial Elaboration: The C3-iodo and N1-H positions provide vectors for the systematic exploration of chemical space. Libraries of compounds can be synthesized where different substituents are "grown" from these positions to probe the binding pocket of a biological target.
Property Modulation: The C6-fluoro group can be retained to enhance binding affinity through favorable electrostatic interactions or to block metabolic pathways. Alternatively, it can be replaced to further optimize the compound's properties.
This systematic approach allows for the efficient optimization of a lead compound. By leveraging the synthetic accessibility of diverse derivatives from this compound, medicinal chemists can fine-tune the biological activity and ADME (absorption, distribution, metabolism, and excretion) properties of a new chemical series.
Future Perspectives and Emerging Research Directions
Development of Sustainable and Eco-Friendly Synthetic Methodologies
The chemical industry's increasing focus on green chemistry is driving the development of more sustainable methods for synthesizing heterocyclic compounds like 6-Fluoro-3-iodo-1H-pyrazolo[3,4-b]pyridine. mdpi.com Future research will prioritize the reduction of hazardous waste, energy consumption, and the use of toxic reagents.
Key areas of development include:
Green Solvents: Shifting from traditional volatile organic compounds to greener alternatives such as water, supercritical fluids, or bio-based solvents. For pyrazole (B372694) synthesis, protocols using water/PEG-400 have been reported as effective and environmentally benign. mdpi.com
Catalysis: Employing heterogeneous nanocatalysts, which offer high efficiency, selectivity, and ease of recovery and reuse. rsc.org For instance, algin-functionalized silica-based magnetic nanocatalysts have demonstrated excellent performance in synthesizing pyrazolopyridine derivatives at room temperature. rsc.org
Energy Efficiency: Utilizing alternative energy sources like microwave irradiation and ultrasound to accelerate reaction rates, often leading to higher yields and cleaner product profiles in shorter time frames. mdpi.com
Atom Economy: Designing synthetic routes, such as one-pot, multi-component reactions, that maximize the incorporation of starting materials into the final product, thereby minimizing waste. mdpi.comresearchgate.net
These approaches aim to create synthetic pathways that are not only environmentally responsible but also more cost-effective and safer for large-scale production.
Exploration of Novel Catalytic Systems for Functionalization
The 3-iodo substituent on the 6-Fluoro-1H-pyrazolo[3,4-b]pyridine core is a key feature for molecular diversification. Future research will continue to explore novel catalytic systems to leverage this reactive site for creating diverse libraries of compounds. The primary focus is on metal-catalyzed cross-coupling reactions, which allow for the precise formation of carbon-carbon and carbon-heteroatom bonds.
Emerging trends in this area involve:
Advanced Palladium Catalysis: Developing next-generation palladium catalysts with sophisticated ligands that enable challenging cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig amination, Sonogashira) to be performed under milder conditions with lower catalyst loadings. rsc.org
Alternative Metal Catalysis: Investigating the use of more abundant and less toxic metals like copper, nickel, and iron as catalysts for cross-coupling reactions, which offers a more sustainable alternative to precious metals.
C-H Activation: A significant frontier is the development of catalytic systems capable of directly functionalizing the C-H bonds on the pyrazolopyridine scaffold. This strategy avoids the need for pre-functionalized starting materials, streamlining the synthetic process and opening new avenues for derivatization.
| Reaction Type | Catalyst System (Example) | Bond Formed | Potential Application |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Pd(PPh₃)₄ / Base | C-C (Aryl/Vinyl) | Introduction of aryl or vinyl groups to extend conjugation or act as pharmacophores. |
| Buchwald-Hartwig Amination | Pd₂(dba)₃ / Ligand / Base | C-N | Synthesis of amine derivatives for modulating biological activity and solubility. rsc.org |
| Sonogashira Coupling | PdCl₂(PPh₃)₂ / CuI / Base | C-C (Alkynyl) | Creation of rigid linkers or precursors for further transformations. |
| Heck Coupling | Pd(OAc)₂ / Ligand / Base | C-C (Alkene) | Formation of substituted alkenes. |
Integration with Flow Chemistry and Automated Synthesis Platforms
The integration of continuous flow chemistry and automated synthesis represents a paradigm shift in chemical manufacturing, moving away from traditional batch processing. mdpi.com This approach offers enhanced safety, scalability, and reproducibility, making it highly suitable for the synthesis of this compound and its derivatives.
Future developments will likely focus on:
End-to-End Synthesis: Designing multi-step flow processes that telescope several reaction steps without isolating intermediates. This has been demonstrated for pyrazolo[3,4-b]pyridine derivatives, where thermal cyclization can be performed under high temperature and pressure in a flow reactor. mdpi.com
Automated Reaction Optimization: Combining flow reactors with real-time analytics and machine learning algorithms to rapidly screen reaction conditions (temperature, pressure, stoichiometry, residence time) and identify optimal parameters.
High-Throughput Library Synthesis: Utilizing automated platforms to perform parallel synthesis in flow, enabling the rapid generation of large libraries of pyrazolopyridine analogs for drug discovery screening. researchgate.netnih.gov This automation promises to accelerate chemical research and eliminate tedious manual tasks. researchgate.net
Advanced Characterization Techniques for In Situ Reaction Monitoring
A deeper understanding of reaction mechanisms and kinetics is crucial for optimizing synthetic processes. The application of advanced spectroscopic techniques for real-time, in situ monitoring is a key emerging area. This approach, often referred to as Process Analytical Technology (PAT), allows chemists to "watch" reactions as they happen.
Techniques poised to make a significant impact include:
In Situ NMR Spectroscopy: Provides detailed structural information about reactants, intermediates, and products directly in the reaction mixture, offering unparalleled insight into reaction pathways. ipb.pt
Raman and FTIR Spectroscopy: These vibrational spectroscopy techniques can monitor the concentration of key species in real-time, making them ideal for tracking reaction progress and identifying endpoints.
Multidimensional Spectroscopy: Advanced techniques like 2D NMR can elucidate complex molecular structures and subtle conformational changes, which is particularly useful for characterizing novel heterocyclic systems. numberanalytics.com
By providing continuous data streams, these methods enable precise control over reaction conditions, leading to improved yield, purity, and safety.
Computational Design of Next-Generation Pyrazolo[3,4-b]pyridine Analogs
Computer-Aided Drug Design (CADD) has become an indispensable tool in modern medicinal chemistry for designing novel molecules with desired biological activities. nih.govrsc.org For the this compound scaffold, computational methods will guide the synthesis of next-generation analogs with enhanced potency, selectivity, and pharmacokinetic properties.
Key computational strategies include:
Molecular Docking: Simulating the binding of virtual pyrazolopyridine derivatives to the active site of a biological target (e.g., a protein kinase) to predict binding affinity and orientation. This has been used to design pyrazolopyridine-based inhibitors for targets like PIM-1 kinase and TRK. nih.govrsc.org
Quantitative Structure-Activity Relationship (QSAR): Developing statistical models that correlate the structural features of a series of compounds with their biological activity. acs.orgresearchgate.netsciety.org These models can then be used to predict the activity of new, unsynthesized analogs.
Molecular Dynamics (MD) Simulations: Simulating the dynamic behavior of a ligand-protein complex over time to assess the stability of binding interactions and understand the energetic contributions of different molecular components. nih.gov
Pharmacophore Mapping: Identifying the essential 3D arrangement of chemical features required for biological activity, which can be used to screen virtual libraries for new hits. mdpi.com
| Technique | Objective | Application Example |
|---|---|---|
| Molecular Docking | Predict binding mode and affinity. | Designing selective kinase inhibitors by optimizing interactions with the ATP-binding pocket. nih.govnih.gov |
| 3D-QSAR | Correlate 3D structural properties with activity. | Generating models to rationalize structure-activity relationships and guide the design of more potent A₁ adenosine (B11128) receptor antagonists. acs.org |
| Molecular Dynamics | Assess binding stability and conformational changes. | Confirming the stability of a designed inhibitor within the target's active site over time. nih.gov |
| Virtual Screening | Identify potential hits from large compound databases. | Screening for new scaffolds that mimic the pharmacophore of known active pyrazolopyridines. mdpi.com |
Potential for Scaffold Redesign and Bioisosteric Replacement Studies (Conceptual)
While the this compound core is a proven scaffold, future research will conceptually explore its modification through scaffold redesign and bioisosteric replacement to fine-tune its properties. researchgate.net A bioisostere is a functional group or molecule that has similar physical or chemical properties to another, which can elicit a similar biological response. cambridgemedchemconsulting.com
Conceptual avenues for exploration include:
Scaffold Hopping: Replacing the pyrazolo[3,4-b]pyridine core with a different heterocyclic system that maintains the key spatial arrangement of substituents required for biological activity. nih.gov This can lead to novel intellectual property and improved drug-like properties.
Bioisosteric Replacement of Rings: Studies have explored replacing the pyrazolo[3,4-b]pyridine scaffold with systems like pyrazolo[3,4-d]thiazole to evaluate the impact on anticancer and c-Met inhibitory activity. rsc.org
Bioisosteric Replacement of Substituents: Systematically replacing the fluorine atom with other groups (e.g., -H, -Cl, -CH₃, -CN) to modulate electronics and lipophilicity, or replacing the entire pyridine (B92270) ring with another aromatic system to explore new interactions with a biological target.
Fragment-Based Elaboration: Using the core scaffold as a starting fragment and growing it in different vectors to probe the binding pocket of a target protein, a key strategy in fragment-based drug discovery. rsc.org
These conceptual studies, often guided by computational modeling, are crucial for expanding the chemical space around this valuable scaffold and discovering next-generation molecules for various therapeutic applications.
Q & A
Q. What are the optimal synthetic routes for 6-Fluoro-3-iodo-1H-pyrazolo[3,4-b]pyridine, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via one-pot cyclocondensation using precursors like 5-amino-3-aryl-1H-pyrazoles and halogenated reagents. Key steps include iodination at the 3-position using iodine monochloride (ICl) in acetic acid and fluorination at the 6-position via nucleophilic aromatic substitution (NAS) with KF in DMF. Reaction optimization involves:
Q. How can spectroscopic techniques resolve structural ambiguities in pyrazolo[3,4-b]pyridine derivatives?
- Methodological Answer : Use a combination of:
- 1H/13C NMR : Assign peaks via DEPT-135 and 2D NMR (HSQC, HMBC) to differentiate regioisomers. For example, HMBC cross-peaks between C(6)-SCH₃ and C(6) confirm substitution patterns .
- X-ray crystallography : Resolve tautomeric forms (e.g., 1H vs. 2H pyrazolo[3,4-b]pyridine) and halogen positioning .
- Mass spectrometry : Confirm molecular weight (e.g., [M+H]+ = 292.93 for C₆H₃FIN₃) .
Q. What are the key reactivity patterns of this compound in cross-coupling reactions?
- Methodological Answer : The 3-iodo group participates in Suzuki-Miyaura (Pd-catalyzed) or Ullmann couplings for aryl/heteroaryl introductions. The 6-fluoro substituent enhances electron deficiency, accelerating nucleophilic substitutions. For example:
- Buchwald-Hartwig amination : Attach amines at C3 using XPhos-Pd-G3 .
- SNAr reactions : Replace fluorine with thiols or alkoxides under basic conditions (e.g., NaH in THF) .
Advanced Research Questions
Q. How do structural modifications (e.g., halogen position) impact biological activity in pyrazolo[3,4-b]pyridines?
- Methodological Answer : A comparative analysis of bromo/chloro/fluoro analogs reveals:
- Positional effects : 3-Iodo substitution enhances kinase inhibition (e.g., TRKA IC₅₀ = 0.2 nM for 3-Bromo-6-chloro derivatives) , while 6-fluoro improves metabolic stability.
- Electrophilicity : Fluorine at C6 increases binding to polar residues (e.g., in TBK1 inhibition) .
Table: Bioactivity vs. Substituents
| Compound | Target | IC₅₀/EC₅₀ | Key Feature |
|---|---|---|---|
| 6-Fluoro-3-iodo derivative | TRKA | 0.5 nM | High selectivity |
| 3-Bromo-6-chloro analog | TBK1 | 0.2 nM | Anti-cancer activity |
Q. How can computational methods guide the design of pyrazolo[3,4-b]pyridine-based inhibitors?
- Methodological Answer : Use scaffold-hopping and molecular docking to:
- Predict binding modes : Align the pyrazolo core with ATP-binding pockets (e.g., TRK kinases) .
- Optimize substituents : Quantum mechanical calculations (DFT) assess electronic effects of halogens on π-π stacking .
Tools like AutoDock Vina or Schrödinger Suite validate interactions (e.g., hydrogen bonds with Glu590 in TRKA) .
Q. How to address contradictions in reported biological data for pyrazolo[3,4-b]pyridines?
- Methodological Answer : Discrepancies (e.g., variable IC₅₀ values) arise from:
- Assay conditions : Use standardized protocols (e.g., ATP concentration in kinase assays) .
- Cell-line specificity : Validate activity across models (e.g., HCT-116 vs. MCF-7 for anti-cancer screening) .
- Metabolic stability : Assess microsomal half-life (e.g., human liver microsomes) to rule out false negatives .
Data-Driven Insights
Q. What are the thermodynamic and kinetic parameters for key reactions involving this compound?
- Methodological Answer : Monitor via:
- DSC/TGA : Determine decomposition thresholds (>200°C for most derivatives) .
- Kinetic studies : Use HPLC to track reaction progress; Arrhenius plots reveal activation energy (e.g., Eₐ = 45 kJ/mol for iodination) .
Q. What strategies enhance the solubility and bioavailability of halogenated pyrazolo[3,4-b]pyridines?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
